Cas no 19075-36-6 (6-bromo-3-methylbenzo[b]thiophene)
6-bromo-3-methylbenzo[b]thiophene Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-3-methylbenzo[b]thiophene
- E80037
- 19075-36-6
- SCHEMBL165522
- SY323292
- 6-bromo-3-methyl-benzothiophene
- 6-bromo-3-methylbenzothiophene
- MFCD26384939
- DB-369128
- VJWZLWALLQZYKL-UHFFFAOYSA-N
- EN300-1086650
- 6-bromo-3-methyl-1-benzothiophene
-
- MDL: MFCD26384939
- Inchi: 1S/C9H7BrS/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3
- InChI Key: VJWZLWALLQZYKL-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)SC=C2C
Computed Properties
- Exact Mass: 225.94518Da
- Monoisotopic Mass: 225.94518Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 28.2Ų
6-bromo-3-methylbenzo[b]thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1102066-100mg |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 97% | 100mg |
$240 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102066-250MG |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 97% | 250mg |
$370 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102066-500MG |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 97% | 500mg |
$620 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102066-1G |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 97% | 1g |
$930 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102066-5G |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 97% | 5g |
$2795 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102066-10G |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 97% | 10g |
$4655 | 2024-07-21 | |
| 1PlusChem | 1P01XAFZ-50mg |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 95% | 50mg |
$327.00 | 2023-12-19 | |
| 1PlusChem | 1P01XAFZ-100mg |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 95% | 100mg |
$471.00 | 2023-12-19 | |
| 1PlusChem | 1P01XAFZ-250mg |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 95% | 250mg |
$648.00 | 2023-12-19 | |
| 1PlusChem | 1P01XAFZ-500mg |
6-bromo-3-methyl-benzothiophene |
19075-36-6 | 95% | 500mg |
$984.00 | 2023-12-19 |
6-bromo-3-methylbenzo[b]thiophene Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 6-bromo-3-methylbenzo[b]thiophene
6-Bromo-3-Methylbenzo[b]Thiophene: A Comprehensive Overview
6-Bromo-3-Methylbenzo[b]Thiophene (CAS No. 19075-36-6) is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of benzo[b]thiophenes, which are derivatives of thiophene fused with a benzene ring. The presence of a bromine atom at the 6-position and a methyl group at the 3-position introduces interesting electronic and structural properties that make this compound a valuable substrate for various applications.
The synthesis of 6-Bromo-3-Methylbenzo[b]Thiophene has been extensively studied, with researchers exploring various methodologies to optimize its preparation. Recent advancements in catalytic processes and transition metal-mediated reactions have enabled more efficient and selective syntheses. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to facilitate the construction of this compound with high yields and purity. These developments underscore the importance of 6-Bromo-3-Methylbenzo[b]Thiophene as a versatile building block in organic synthesis.
One of the most promising applications of 6-Bromo-3-Methylbenzo[b]Thiophene lies in its potential as a precursor for advanced materials. The compound's aromaticity and heteroatom content make it an attractive candidate for designing functional materials such as organic semiconductors, light-emitting diodes (LEDs), and sensors. Recent studies have demonstrated that derivatives of this compound exhibit excellent charge transport properties, making them suitable for use in next-generation electronic devices.
In the field of pharmacology, 6-Bromo-3-Methylbenzo[b]Thiophene has shown potential as a lead compound for drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Researchers have explored its anti-inflammatory, antioxidant, and anticancer properties, with encouraging results reported in preclinical studies. The bromine substituent at the 6-position has been identified as a key factor influencing the compound's bioactivity, highlighting its importance in medicinal chemistry.
The physical and chemical properties of 6-Bromo-3-Methylbenzo[b]Thiophene have also been thoroughly investigated. Its solubility in organic solvents, thermal stability, and UV-vis absorption characteristics make it an ideal candidate for applications in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. Recent research has focused on optimizing these properties through structural modifications, further expanding its utility in material science.
From an environmental perspective, understanding the fate and behavior of 6-Bromo-3-Methylbenzo[b]Thiophene in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under specific conditions, although further research is needed to fully understand its environmental implications.
In conclusion, 6-Bromo-3-Methylbenzo[b]Thiophene (CAS No. 19075-36-6) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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